molecular formula C17H16O2S2 B14548226 (3R,4S)-3,4-dimethoxyspiro[thietane-2,9'-thioxanthene] CAS No. 62085-03-4

(3R,4S)-3,4-dimethoxyspiro[thietane-2,9'-thioxanthene]

Cat. No.: B14548226
CAS No.: 62085-03-4
M. Wt: 316.4 g/mol
InChI Key: AFOZHSSSQOANHY-HOTGVXAUSA-N
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Description

(3R,4S)-3,4-dimethoxyspiro[thietane-2,9’-thioxanthene] is a complex organic compound characterized by its unique spiro structure, which includes a thietane ring fused to a thioxanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3,4-dimethoxyspiro[thietane-2,9’-thioxanthene] typically involves multiple steps, starting from commercially available precursors. One common approach is to use a ring-closing metathesis reaction to form the spiro structure. The reaction conditions often include the use of a suitable catalyst, such as Grubbs’ catalyst, under an inert atmosphere and at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3,4-dimethoxyspiro[thietane-2,9’-thioxanthene] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or thiols.

Scientific Research Applications

(3R,4S)-3,4-dimethoxyspiro[thietane-2,9’-thioxanthene] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (3R,4S)-3,4-dimethoxyspiro[thietane-2,9’-thioxanthene] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-3-methoxy-4-methylaminopyrrolidine: Known for its antibacterial activity.

    (3R,4S)-4-hydroxy-3-methyl-2-oxohexylphosphonic acid: Studied for its potential therapeutic applications.

Uniqueness

(3R,4S)-3,4-dimethoxyspiro[thietane-2,9’-thioxanthene] is unique due to its spiro structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

62085-03-4

Molecular Formula

C17H16O2S2

Molecular Weight

316.4 g/mol

IUPAC Name

(3R,4S)-3,4-dimethoxyspiro[thietane-2,9'-thioxanthene]

InChI

InChI=1S/C17H16O2S2/c1-18-15-16(19-2)21-17(15)11-7-3-5-9-13(11)20-14-10-6-4-8-12(14)17/h3-10,15-16H,1-2H3/t15-,16-/m0/s1

InChI Key

AFOZHSSSQOANHY-HOTGVXAUSA-N

Isomeric SMILES

CO[C@H]1[C@H](SC12C3=CC=CC=C3SC4=CC=CC=C24)OC

Canonical SMILES

COC1C(SC12C3=CC=CC=C3SC4=CC=CC=C24)OC

Origin of Product

United States

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